N-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a benzo[d]thiazole moiety, a methoxyphenyl group, and a piperidine carboxamide structure, making it a versatile molecule for various chemical reactions and biological interactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-15-6-8-16(9-7-15)29(25,26)23-12-10-14(11-13-23)19(24)22-20-21-17-4-2-3-5-18(17)28-20/h2-9,14H,10-13H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWCXRLBVKMCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)piperidine-2,6-dione: Shares the thiazole and piperidine structures but lacks the methoxyphenyl sulfonyl group.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Contains a similar benzo[d]thiazole moiety but differs in other functional groups.
Uniqueness
N-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a piperidine ring with a methoxybenzenesulfonyl group. The general structure can be represented as follows:
Synthesis Pathway
The synthesis of this compound typically involves:
- Formation of Benzothiazole : This can be achieved by cyclizing 2-aminothiophenol with carbon disulfide.
- Piperidine Derivation : The piperidine ring is synthesized through appropriate reactions involving piperidinyl derivatives.
- Sulfonylation : The introduction of the methoxybenzenesulfonyl group is performed using methanesulfonyl chloride in the presence of a base such as triethylamine.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria, including:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
These compounds often demonstrate moderate to strong antibacterial activity, which is attributed to their ability to disrupt microbial cell functions and inhibit folic acid synthesis .
Anticancer Properties
This compound has been evaluated for its anticancer potential. A study reported that related benzothiazole compounds significantly inhibited the proliferation of cancer cell lines such as A431 and A549. The mechanism involves inducing apoptosis and cell cycle arrest, which are crucial for halting cancer progression .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B7 | A431 | 2.14 ± 0.003 |
| B7 | A549 | 0.63 ± 0.001 |
| Control | - | - |
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been tested for its ability to inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and managing urea cycle disorders, respectively. The IC50 values for these activities indicate strong inhibition compared to standard inhibitors .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to bind effectively to active sites on enzymes like AChE, disrupting their function.
- Cell Cycle Modulation : The compound induces changes in cell cycle dynamics leading to apoptosis in cancer cells.
- Antimicrobial Action : By inhibiting folic acid synthesis, the compound interferes with microbial growth.
Case Studies
Several studies have focused on the pharmacological evaluation of benzothiazole derivatives:
- Antimicrobial Study : A series of synthesized benzothiazole compounds demonstrated varying degrees of antibacterial activity against multiple strains, with some achieving IC50 values below 5 μM .
- Anticancer Evaluation : In a comparative study, compounds similar to this compound were tested against human cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis at low concentrations .
Q & A
Q. Critical Steps :
- Strict anhydrous conditions during sulfonylation to avoid hydrolysis.
- Monitoring reaction progress via TLC or LC-MS to minimize byproducts.
What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Q. Basic
- Spectroscopy :
- NMR : H and C NMR to confirm proton environments and carbon frameworks (e.g., sulfonyl and benzothiazole signals) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction to resolve 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and amide NH) .
Advanced Tip : Use variable-temperature NMR to study dynamic processes (e.g., piperidine ring puckering) .
How can researchers optimize the synthesis of this compound using modern flow chemistry techniques?
Q. Advanced
- Flow Reactor Design : Continuous flow systems enable precise control of reaction parameters (temperature, residence time) for exothermic steps like sulfonylation .
- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize variables (e.g., reagent stoichiometry, solvent ratio) and identify interactions between parameters .
- In-Line Analytics : Integrate FTIR or UV-vis spectroscopy for real-time monitoring of intermediates, reducing off-line sampling delays .
Example : A flow setup with a micromixer for rapid reagent mixing at 0°C improved sulfonylation yield by 15% compared to batch methods .
How should researchers address contradictory data in biological activity assays for this compound?
Q. Advanced
- Assay Validation :
- Replicate experiments under standardized conditions (e.g., pH, temperature, cell line).
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
- Purity Check : Re-purify the compound to rule out impurities (e.g., residual coupling agents) affecting results .
- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to assess binding mode consistency with observed activity. For instance, a sulfonyl group’s orientation may affect target affinity .
Case Study : Discrepancies in IC values resolved after identifying a minor impurity (<2%) acting as a partial agonist .
What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?
Q. Advanced
- Core Modifications :
- In Silico Modeling :
- Use QSAR models to predict bioactivity of derivatives.
- Perform MD simulations to assess conformational flexibility in target binding pockets .
Example : A derivative with 4-fluorobenzothiazole showed 3x higher potency in D1 protease inhibition due to improved hydrophobic interactions .
What analytical methods are suitable for studying the compound’s stability under physiological conditions?
Q. Advanced
- Forced Degradation Studies :
- Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions .
- Monitor degradation via UPLC-PDA and identify byproducts via LC-MS/MS.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using a validated LC-MS method .
Key Insight : The sulfonyl group’s susceptibility to hydrolysis under basic conditions necessitates formulation in enteric coatings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
